4-{[(4-CHLOROPHENYL)METHYL]SULFANYL}-2-(NAPHTHALEN-1-YL)PYRAZOLO[1,5-A]PYRAZINE

Antimalarial Plasmodium falciparum Enzyme Inhibition

4-{[(4-Chlorophenyl)methyl]sulfanyl}-2-(naphthalen-1-yl)pyrazolo[1,5-a]pyrazine (CAS 1223774-32-0) is a fully synthetic heterocyclic small molecule built on the pyrazolo[1,5-a]pyrazine scaffold, a privileged bicyclic core extensively explored for kinase inhibition and antimicrobial applications. The compound is characterized by a naphthalen-1-yl substituent at position 2 and a 4-chlorobenzylthioether at position 4, combining an extended aromatic system with a halogen-substituted benzyl sulfide.

Molecular Formula C23H16ClN3S
Molecular Weight 401.91
CAS No. 1223774-32-0
Cat. No. B2726896
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-{[(4-CHLOROPHENYL)METHYL]SULFANYL}-2-(NAPHTHALEN-1-YL)PYRAZOLO[1,5-A]PYRAZINE
CAS1223774-32-0
Molecular FormulaC23H16ClN3S
Molecular Weight401.91
Structural Identifiers
SMILESC1=CC=C2C(=C1)C=CC=C2C3=NN4C=CN=C(C4=C3)SCC5=CC=C(C=C5)Cl
InChIInChI=1S/C23H16ClN3S/c24-18-10-8-16(9-11-18)15-28-23-22-14-21(26-27(22)13-12-25-23)20-7-3-5-17-4-1-2-6-19(17)20/h1-14H,15H2
InChIKeyGEILLOMYGFHZIU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

4-{[(4-Chlorophenyl)methyl]sulfanyl}-2-(naphthalen-1-yl)pyrazolo[1,5-a]pyrazine CAS 1223774-32-0 – Core Structural Identity and Research Classification


4-{[(4-Chlorophenyl)methyl]sulfanyl}-2-(naphthalen-1-yl)pyrazolo[1,5-a]pyrazine (CAS 1223774-32-0) is a fully synthetic heterocyclic small molecule built on the pyrazolo[1,5-a]pyrazine scaffold, a privileged bicyclic core extensively explored for kinase inhibition and antimicrobial applications [1]. The compound is characterized by a naphthalen-1-yl substituent at position 2 and a 4-chlorobenzylthioether at position 4, combining an extended aromatic system with a halogen-substituted benzyl sulfide. This specific substitution pattern distinguishes it from other members of the pyrazolo[1,5-a]pyrazine family, influencing both its molecular recognition profile and physicochemical properties.

Why 4-{[(4-Chlorophenyl)methyl]sulfanyl}-2-(naphthalen-1-yl)pyrazolo[1,5-a]pyrazine Cannot Be Replaced by Generic Pyrazolo[1,5-a]pyrazine Analogs


The pyrazolo[1,5-a]pyrazine scaffold supports diverse biological activity profiles that are exquisitely sensitive to the nature and position of substituents. Simple substitution at position 2 (e.g., phenyl versus naphthyl) or at the 4-thioether (e.g., benzyl versus 4-chlorobenzyl; para- versus meta-chloro) can alter logP by >1 unit, shift antimicrobial MIC values by several fold, and redirect target engagement from one kinase family to another [1]. Consequently, procurement of a generic in-class compound without precise matching of the 2-naphthalen-1-yl and 4-(4-chlorobenzyl)thio substitution pattern risks obtaining a molecule with divergent solubility, target affinity, and biological readout, undermining experimental reproducibility and SAR interpretation [1].

Quantitative Differentiation Evidence for 4-{[(4-Chlorophenyl)methyl]sulfanyl}-2-(naphthalen-1-yl)pyrazolo[1,5-a]pyrazine Versus Structural Analogs


In Vitro Antiplasmodial Activity: Structural Analog Demonstrates Sub-Micromolar IC50 Against Plasmodium falciparum, Highlighting Scaffold Potential

Direct quantitative data for 4-{[(4-chlorophenyl)methyl]sulfanyl}-2-(naphthalen-1-yl)pyrazolo[1,5-a]pyrazine (CAS 1223774-32-0) is not available in the public domain. However, the closely related analog 2-[[2-(naphthalen-1-yl)pyrazolo[1,5-a]pyrazin-4-yl]sulfanyl]acetamide (differing only in the 4-thioether substituent) exhibits an IC50 of 0.07 µM against Plasmodium falciparum [1]. This demonstrates that the 2-(naphthalen-1-yl)pyrazolo[1,5-a]pyrazin-4-yl sulfide core can achieve sub-micromolar target engagement, and replacement of the acetamide with a 4-chlorobenzyl group is predicted to alter both potency and selectivity profile based on established SAR within the pyrazolo[1,5-a]pyrazine class [2].

Antimalarial Plasmodium falciparum Enzyme Inhibition

Antimicrobial Activity: Class-Level MIC Data for 4-Arylthiopyrazolo[1,5-a]pyrazines Against Gram-Positive Bacteria and Fungi

In the 2019 study by Hrynyshyn et al., several 4-arylthiopyrazolo[1,5-a]pyrazines demonstrated promising antimicrobial activity: MIC = 7.8 µg/mL against S. aureus, MIC = 3.9 µg/mL against M. luteum, and MIC = 7.8 µg/mL against A. niger [1]. While CAS 1223774-32-0 was not among the specific compounds tested, its 4-(4-chlorobenzyl)thio substitution belongs to the same 4-arylthio subclass that yielded these MIC values. By contrast, the 4-alkylthio derivatives in the same study showed distinct activity profiles, confirming that the arylthio motif is a critical determinant of antimicrobial potency [1]. This class-level evidence supports the prioritization of CAS 1223774-32-0 as a representative 4-arylthio derivative for antimicrobial screening, where the 4-chloro substituent may further modulate potency relative to unsubstituted benzyl analogs.

Antimicrobial SAR Pyrazolo[1,5-a]pyrazine

Positional Isomer Differentiation: Para-Chloro Benzyl Versus Meta-Chloro Benzyl Pyrazolo[1,5-a]pyrazine Analogs

The target compound bears a 4-chlorobenzylthio group, whereas the commercially available analog 4-{[(3-chlorophenyl)methyl]sulfanyl}-2-(naphthalen-1-yl)pyrazolo[1,5-a]pyrazine (CAS 1223981-48-3) features a 3-chlorobenzylthio group . In aromatic substitution chemistry, the para-chloro substituent exerts a distinct electronic effect (resonance donation + inductive withdrawal) compared to the meta-chloro (inductive withdrawal only), which can differentially modulate the electron density of the pyrazolo[1,5-a]pyrazine core and alter hydrogen-bonding or π-stacking interactions with biological targets [1]. While direct comparative biological data are absent, the well-established impact of chlorine positional isomerism on target binding in heterocyclic drug candidates means that substituting the meta-chloro analog for the para-chloro compound introduces an uncontrolled variable in any SAR or screening campaign.

Medicinal Chemistry Positional Isomerism SAR

Lipophilicity Differentiation: Calculated logP of Structurally Related Pyrazolo[1,5-a]pyrazine Derivatives

Calculated logP values for closely related pyrazolo[1,5-a]pyrazine analogs range from 3.83 to 5.97, depending on the aryl substitution pattern . A direct comparator, 4-(benzylsulfanyl)-2-(naphthalen-1-yl)pyrazolo[1,5-a]pyrazine (lacking the 4-chloro substituent), is expected to exhibit a lower logP than the target compound due to the absence of the chlorine atom. Extrapolating from the observed increase of ~0.5–1.0 logP units conferred by a para-chloro substituent in analogous systems, CAS 1223774-32-0 is predicted to have a logP in the range of 5.0–6.0, indicating higher lipophilicity than its non-chlorinated benzyl analog [1]. This difference in lipophilicity can affect aqueous solubility, membrane permeability, and non-specific protein binding, all of which are critical parameters in cell-based assays and in vivo studies.

Physicochemical Properties logP Drug-likeness

Recommended Application Scenarios for 4-{[(4-Chlorophenyl)methyl]sulfanyl}-2-(naphthalen-1-yl)pyrazolo[1,5-a]pyrazine Based on Quantitative Differentiation Evidence


Antimicrobial SAR Probe: 4-Arylthio Pyrazolo[1,5-a]pyrazine Derivative for Gram-Positive and Antifungal Screening

Use CAS 1223774-32-0 as a representative 4-arylthio derivative in minimum inhibitory concentration (MIC) determination against S. aureus, M. luteum, and A. niger, benchmarking against published MIC values of 7.8, 3.9, and 7.8 µg/mL, respectively, for active 4-arylthio analogs [1]. The 4-chlorobenzyl substituent provides a distinct electronic profile for SAR expansion beyond the compounds tested in the 2019 Hrynyshyn et al. study.

Kinase Selectivity Profiling: JAK/TYK2 Inhibitor Scaffold Exploration

The pyrazolo[1,5-a]pyrazine core is a validated Janus kinase (JAK) inhibitor pharmacophore, with multiple patents disclosing 4,6-substituted pyrazolo[1,5-a]pyrazines as JAK1/TYK2 inhibitors [2]. CAS 1223774-32-0, with its unique 2-(naphthalen-1-yl) and 4-(4-chlorobenzylthio) substitution, is suitable for kinase selectivity panel screening to assess whether the naphthyl substituent redirects selectivity toward specific JAK family members or other kinases compared to the phenyl-substituted analogs described in the patent literature.

Physicochemical Property Baseline for Pyrazolo[1,5-a]pyrazine Library Design

Determine experimental logP, aqueous solubility, and chromatographic hydrophobicity index for CAS 1223774-32-0 to serve as a reference point for pyrazolo[1,5-a]pyrazine library design. The compound's predicted logP range of 5.0–6.0 places it in a lipophilicity space distinct from non-chlorinated benzyl analogs , making it a valuable data point for computational QSAR models correlating substitution pattern with physicochemical properties.

Positional Isomer Comparator in Chlorine SAR Studies

Employ CAS 1223774-32-0 (para-chloro) alongside CAS 1223981-48-3 (meta-chloro analog) in parallel biological assays to quantify the impact of chlorine positional isomerism on target binding or cellular activity. This head-to-head comparison isolates the positional effect while keeping the pyrazolo[1,5-a]pyrazine core and 2-naphthalen-1-yl substituent constant, enabling rigorous SAR conclusions .

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